molecular formula C17H19N3O2 B5498994 5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5498994
M. Wt: 297.35 g/mol
InChI Key: ODTXBYCYUFDWFS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as IMOVANE, is a psychoactive drug that belongs to the class of cyclopyrrolones. It is used as a hypnotic agent for the treatment of insomnia. IMOVANE is a non-benzodiazepine drug that acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It is a potent sedative-hypnotic that has been widely used for the treatment of sleep disorders.

Mechanism of Action

IMOVANE acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It enhances the inhibitory effects of GABA, which results in sedation, hypnosis, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
IMOVANE has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in sedation and hypnosis. It also decreases the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and anxiety. IMOVANE has also been shown to have muscle relaxant properties.

Advantages and Limitations for Lab Experiments

IMOVANE has a number of advantages and limitations for lab experiments. Its advantages include its potency, selectivity, and ease of use. Its limitations include its potential for abuse, dependence, and tolerance. It is also associated with a number of side effects, including dizziness, drowsiness, and impaired coordination.

Future Directions

There are a number of future directions for the research of IMOVANE. These include the development of new analogs with improved potency, selectivity, and safety profiles. There is also a need for further research into the mechanisms of action of IMOVANE, as well as its potential use in the treatment of other disorders, such as anxiety, depression, and chronic pain. Additionally, there is a need for further research into the long-term effects of IMOVANE use, as well as its potential for abuse, dependence, and tolerance.

Synthesis Methods

The synthesis of IMOVANE involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate to form the corresponding carbamate derivative. The carbamate is then reacted with 3-methoxyphenylacetonitrile to form the corresponding oxazole derivative. The final step involves the reaction of the oxazole derivative with isobutylamine to form IMOVANE.

Scientific Research Applications

IMOVANE has been widely researched for its potential use in the treatment of sleep disorders. It has been shown to be effective in reducing the time taken to fall asleep, increasing the duration of sleep, and improving the quality of sleep. IMOVANE has also been studied for its potential use in the treatment of anxiety disorders, depression, and chronic pain.

properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-19-17-15(10-18)20-16(22-17)8-7-13-5-4-6-14(9-13)21-3/h4-9,12,19H,11H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXBYCYUFDWFS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

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